

structural isomers of 3-Hydroxyisobutyric acid

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Compound of Interest

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An In-depth Technical Guide to the Structural Isomers of 3-Hydroxyisobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of **3-hydroxyisobutyric acid**, focusing on their chemical properties, synthesis, biological significance, and relevant experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.

Introduction to Structural Isomers of C₄H₈O₃

Structural isomers are molecules that share the same molecular formula but have different structural arrangements of atoms. **3-Hydroxyisobutyric acid**, with the molecular formula C₄H₈O₃, has several structural isomers, each with unique chemical and biological properties. This guide will focus on the most prominent isomers: 3-hydroxy-2-methylpropanoic acid (the titular compound), 2-hydroxy-2-methylpropanoic acid, and 2,3-dihydroxy-2-methylpropanoic acid.

3-Hydroxy-2-methylpropanoic Acid

Also known as **3-hydroxyisobutyric acid**, this compound is a chiral molecule existing as two enantiomers, D- and L-**3-hydroxyisobutyric acid**.^[1] It is a key intermediate in the metabolic pathway of the amino acid valine.^[1]

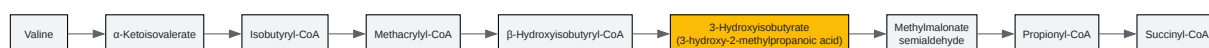
Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-hydroxy-2-methylpropanoic acid.

Property	Value	Reference
IUPAC Name	3-hydroxy-2-methylpropanoic acid	[1]
CAS Number	2068-83-9	[1]
Molecular Formula	C ₄ H ₈ O ₃	[1]
Molecular Weight	104.10 g/mol	[1]
Boiling Point	252.9±23.0 °C (Predicted)	[2]
Density	1.195±0.06 g/cm ³ (Predicted)	[2]
pKa	4.46±0.10 (Predicted)	[2]
Physical State	Liquid	[2]
Storage Temperature	-20°C	[2]

Biological Significance: Valine Metabolism

3-Hydroxyisobutyric acid is an important intermediate in the catabolism of the branched-chain amino acid, valine.[1] The (S)-enantiomer is produced by the action of 3-hydroxyisobutyrate dehydrogenase.[2]



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Caption: Simplified pathway of Valine catabolism.

Experimental Protocols: Synthesis

A common synthetic route to produce enantiomers of 3-hydroxy-2-methylpropanoic acid involves asymmetric hydrogenation.

Protocol: Asymmetric Catalytic Hydrogenation for Methyl (S)-(+)-3-hydroxy-2-methylpropanoate[3]

- Materials:
 - Methyl 2-(hydroxymethyl)acrylate
 - [Rh(COD)L*]BF₄ (chiral rhodium catalyst)
 - Dry solvent (e.g., methanol)
 - Hydrogen gas
 - Stainless steel autoclave
 - Silica gel for column chromatography
- Procedure:
 - Dissolve the rhodium catalyst (0.005 mmol) and the substrate, methyl 2-(hydroxymethyl)acrylate (0.5 mmol), in the dry solvent (7.5 mL).[3]
 - Transfer the solution to a stainless steel autoclave.[3]
 - Seal the autoclave and purge with hydrogen gas.[3]
 - Pressurize the autoclave with hydrogen to the desired pressure.[3]
 - Stir the reaction mixture for 16 hours at room temperature.[3]
 - Slowly release the hydrogen pressure.[3]
 - Remove the solvent using a rotary evaporator to obtain the crude product.[3]
 - Purify the crude product by silica gel column chromatography to yield methyl (S)-(+)-3-hydroxy-2-methylpropanoate.[3]
 - The ester can be subsequently hydrolyzed to the free acid.

2-Hydroxy-2-methylpropanoic Acid

Commonly known as 2-hydroxyisobutyric acid (2-HIBA), this isomer is an alpha-hydroxy acid. [4] It serves as a building block for polymers and is an endogenous metabolite. [4][5] It is also a known metabolite of the gasoline additive methyl tert-butyl ether (MTBE). [4]

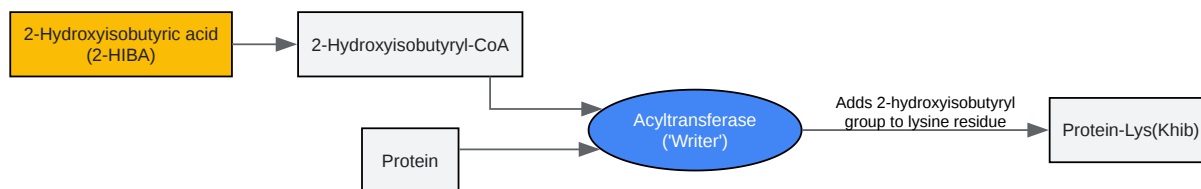
Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-hydroxy-2-methylpropanoic acid. [4]

Property	Value	Reference
IUPAC Name	2-hydroxy-2-methylpropanoic acid	[4]
CAS Number	594-61-6	[4]
Molecular Formula	C ₄ H ₈ O ₃	[4]
Molecular Weight	104.10 g/mol	[4]
Melting Point	76-81 °C	[4]
Boiling Point	212 °C at 760 mmHg	[4]
Density	1.24 g/cm ³	[4]
pKa	3.72 (at 25 °C)	[4]
Water Solubility	1900 g/L (at 22 °C)	[4]
Physical State	White crystalline solid	[4]

Biological Significance

2-HIBA is a precursor for 2-hydroxyisobutyryl-CoA, which is involved in a post-translational modification known as lysine 2-hydroxyisobutyrylation (Khib). [4] Biotechnological production routes for 2-HIBA are of interest for its use as a building block for polymers like polymethylmethacrylate (PMMA). [6][7]



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Caption: Formation of Lysine 2-hydroxyisobutyrylation (Khib).

Experimental Protocols: Synthesis

2-HIBA can be synthesized through both enzymatic and chemical methods.

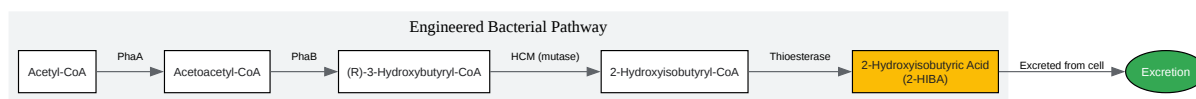
Protocol 1: Enzymatic Synthesis from Acetone Cyanohydrin[4]

- Materials:
 - Acetone cyanohydrin
 - Enzyme catalyst (e.g., from *Acidovorax facilis* or *Comamonas testosteroni* with nitrilase activity)
 - Phosphate buffer (pH 7.0)
 - Temperature-controlled bioreactor
 - HPLC for monitoring
- Procedure:
 - Prepare a suspension of microbial cells containing the enzyme in a suitable buffer.[4]
 - Induce enzyme expression if required by the specific microbial strain.[4]
 - In the bioreactor, add the enzyme preparation to a solution of acetone cyanohydrin.[4]

- Maintain the reaction at a constant temperature (e.g., 30-40 °C) and pH with gentle stirring.[4]
- Monitor the reaction progress by analyzing samples for the consumption of acetone cyanohydrin and the formation of 2-hydroxyisobutyric acid using HPLC.[4]

Protocol 2: Biotechnological Production via Modified PHB Pathway[7]

This method utilizes the polyhydroxybutyrate (PHB) metabolic pathway in bacteria.



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Caption: Biotechnological synthesis of 2-HIBA.

2,3-Dihydroxy-2-methylpropanoic Acid

Also known as α -Methylglyceric Acid, this isomer is a dihydroxy monocarboxylic acid.[8][9] It has been identified as a biogenic secondary organic aerosol, making it relevant in atmospheric chemistry and air quality studies.[8]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,3-dihydroxy-2-methylpropanoic acid.

Property	Value	Reference
IUPAC Name	2,3-dihydroxy-2-methylpropanoic acid	[9]
CAS Number	21620-60-0	[9]
Molecular Formula	C ₄ H ₈ O ₄	[9]
Molecular Weight	120.1 g/mol	[9]
Melting Point	104 °C	[9]
Boiling Point	358.8±27.0 °C (Predicted)	[9]
Density	1.425±0.06 g/cm ³ (Predicted)	[9]

Synthesis

Synthesis of 2,3-dihydroxy-2-methylpropanoic acid can be achieved from methacrylic acid.[10] A general method for dihydroxylation of an alkene involves oxidation with potassium permanganate.

Protocol: Oxidation of an Alkene to a Diol (General Procedure)[11]

This is a general protocol for a similar reaction, which can be adapted for the synthesis of 2,3-dihydroxy-2-methylpropanoic acid from methacrylic acid.

- Materials:
 - Methacrylic acid (substrate)
 - Potassium permanganate (oxidizing agent)
 - Sodium carbonate or sodium hydroxide
 - Ice
 - Water
 - Dilute hydrochloric acid

- Ether for extraction
- Procedure:
 - Dissolve the substrate in water and make the solution alkaline with sodium carbonate or sodium hydroxide.[11]
 - Cool the solution with an ice bath to below 0 °C.[11]
 - Slowly add a 2% aqueous solution of potassium permanganate while stirring and maintaining the low temperature.[11]
 - After the reaction is complete, filter the solution to remove the manganese dioxide precipitate.[11]
 - Neutralize the filtrate with dilute hydrochloric acid.[11]
 - Concentrate the solution by boiling, followed by further concentration on a water bath.[11]
 - Extract the concentrated solution repeatedly with ether.[11]
 - The ether extracts can be further processed to isolate the final product. The free acid can be obtained by acidifying the solution after ether extraction and evaporation of the solvent. [11]

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